N-cyclopropyl-N'-[4-(pentyloxy)phenyl]ethanediamide
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Overview
Description
N-cyclopropyl-N’-[4-(pentyloxy)phenyl]ethanediamide is a chemical compound characterized by the presence of a cyclopropyl group and a pentyloxyphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[4-(pentyloxy)phenyl]ethanediamide typically involves the reaction of cyclopropylamine with 4-(pentyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ethylenediamine to form the final product. The reaction conditions include maintaining a low temperature to control the reactivity of the acyl chloride and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of N-cyclopropyl-N’-[4-(pentyloxy)phenyl]ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[4-(pentyloxy)phenyl]ethanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with modified functional groups .
Scientific Research Applications
N-cyclopropyl-N’-[4-(pentyloxy)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[4-(pentyloxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, while the pentyloxyphenyl group contributes to its overall stability and bioavailability. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or interacting with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N’-[4-(propan-2-yl)phenyl]ethanediamide
- N-cyclopropyl-N’-(4-methoxybenzyl)ethanediamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N-cyclopropyl-N’-[4-(pentyloxy)phenyl]ethanediamide is unique due to the presence of both cyclopropyl and pentyloxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-cyclopropyl-N'-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-4-11-21-14-9-7-13(8-10-14)18-16(20)15(19)17-12-5-6-12/h7-10,12H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
SOVFXPIEHKMHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Origin of Product |
United States |
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